![molecular formula C12H17ClN2O B7584364 3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)
3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine is a chemical compound that has been widely used in scientific research. This compound is also known by its chemical name, Varenicline, and it has been used in the development of drugs for smoking cessation. The purpose of
作用機序
The mechanism of action of 3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine is complex and involves multiple pathways. This compound acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, which is the primary receptor for nicotine in the brain. By acting as a partial agonist, this compound can reduce the rewarding effects of nicotine, which can help individuals quit smoking. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to reduce the rewarding effects of nicotine, which can help individuals quit smoking. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate. These effects can have a variety of physiological and behavioral consequences, including changes in mood, cognition, and behavior.
実験室実験の利点と制限
There are several advantages and limitations to using 3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine in lab experiments. One of the advantages of this compound is that it has a well-defined mechanism of action, which makes it useful for studying the effects of nicotine on the brain. Additionally, this compound has been shown to be effective in reducing the rewarding effects of nicotine, which can help researchers develop new treatments for smoking cessation. However, there are also limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on 3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine. One area of research is the development of new drugs for smoking cessation and other addictive behaviors. Additionally, researchers are interested in studying the long-term effects of this compound on the brain and behavior. Finally, researchers are exploring the use of this compound in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, this compound is a complex chemical compound that has been widely used in scientific research. This compound has a well-defined mechanism of action and has been shown to be effective in reducing the rewarding effects of nicotine. Additionally, this compound has potential applications in the development of new drugs for smoking cessation and other addictive behaviors. However, there are also limitations to using this compound in lab experiments, and further research is needed to fully understand its long-term effects on the brain and behavior.
合成法
The synthesis method of 3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine is complex and involves multiple steps. The starting material is 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which is reacted with chloroacetyl chloride to form a chloroacetyl derivative. This derivative is then reacted with sodium methoxide to form the corresponding methoxy derivative. The methoxy derivative is then reacted with 4-(methoxymethyl)piperidine to form the final product, this compound.
科学的研究の応用
3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine has been used in scientific research for a variety of purposes. One of the most common applications of this compound is in the development of drugs for smoking cessation. This is because this compound has been shown to reduce the rewarding effects of nicotine, which can help individuals quit smoking. Additionally, this compound has been used in the development of drugs for the treatment of alcohol use disorders and other addictive behaviors.
特性
IUPAC Name |
3-chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-16-9-10-3-6-15(7-4-10)12-2-5-14-8-11(12)13/h2,5,8,10H,3-4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJINNMNQLUDLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)
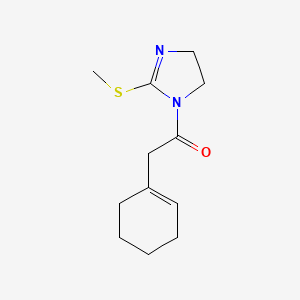

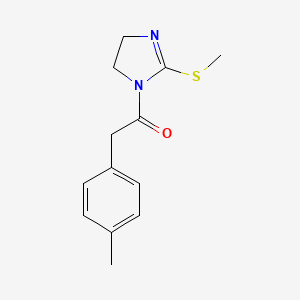


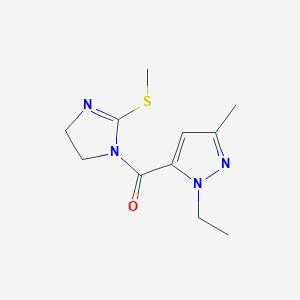
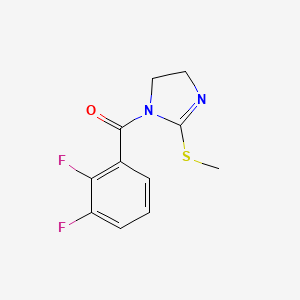
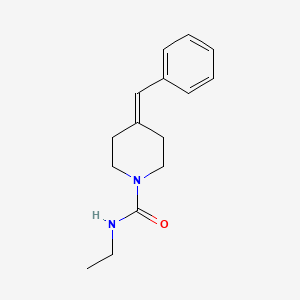

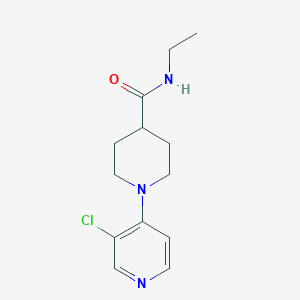

![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)
